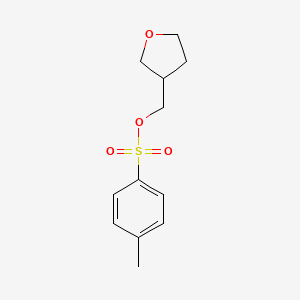

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester

概要

説明

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is an organic compound with the molecular formula C12H16O4S. It is a derivative of toluene-4-sulfonic acid, where the sulfonic acid group is esterified with tetrahydrofuran-3-ylmethyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester typically involves the esterification of toluene-4-sulfonic acid with tetrahydrofuran-3-ylmethyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

化学反応の分析

Types of Reactions

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield toluene-4-sulfonic acid and tetrahydrofuran-3-ylmethyl alcohol.

Oxidation: The compound can undergo oxidation reactions, particularly at the toluene moiety, leading to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Substitution: Various substituted esters or amides.

Hydrolysis: Toluene-4-sulfonic acid and tetrahydrofuran-3-ylmethyl alcohol.

Oxidation: Sulfonic acid derivatives.

科学的研究の応用

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is utilized in several scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: In the development of drug candidates and active pharmaceutical ingredients.

Material Science: As a building block in the synthesis of polymers and advanced materials.

Biological Studies: In the study of enzyme-catalyzed reactions and metabolic pathways.

作用機序

The mechanism of action of toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester involves its reactivity as an ester. The ester group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

類似化合物との比較

Similar Compounds

- Toluene-4-sulfonic acid methyl ester

- Toluene-4-sulfonic acid ethyl ester

- Toluene-4-sulfonic acid benzyl ester

Uniqueness

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester is unique due to the presence of the tetrahydrofuran-3-ylmethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic applications where other esters may not be as effective.

生物活性

Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester, also known as a sulfonic ester derivative, has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its potential antimicrobial and anticancer effects, and presents relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Linear Formula : CHOS

- CAS Number : 34583-63-6

The unique properties of this compound arise from the combination of the sulfonic acid group and the tetrahydrofuran moiety, which contribute to its reactivity and potential biological applications.

1. Antimicrobial Activity

Research indicates that sulfonic esters, including toluene-4-sulfonic acid derivatives, exhibit significant antimicrobial properties. A study demonstrated that these compounds could effectively inhibit various bacterial strains, suggesting their potential as antibacterial agents. The Minimum Inhibitory Concentration (MIC) values were reported to range from 46.9 μg/mL to 93.7 μg/mL against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 46.9 |

| Escherichia coli | 93.7 |

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that similar sulfonic esters can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific signaling pathways involved in tumor growth.

A notable study reported that certain derivatives of sulfonic esters displayed IC values comparable to established anticancer drugs like doxorubicin, indicating promising cytotoxic activity against cancer cell lines such as Jurkat and HT29 .

| Cell Line | IC (µg/mL) |

|---|---|

| Jurkat | <1.98 |

| HT29 | <1.61 |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Serine Proteases : Molecular docking studies suggest that this compound can inhibit serine proteases like human leukocyte elastase (HLE), which plays a role in inflammatory diseases and cancer progression .

- Cell Cycle Arrest : Research indicates that sulfonic esters can induce cell cycle arrest in cancer cells, leading to decreased proliferation and increased apoptosis.

- Interaction with Cellular Pathways : The compound may interact with key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological contexts:

- Antibacterial Studies : In vitro tests demonstrated significant antibacterial activity against multi-drug resistant strains, showcasing the compound's potential as a therapeutic agent against resistant infections .

- Cancer Research : A preclinical study evaluated the compound's efficacy in inhibiting tumor growth in mouse models, revealing a substantial reduction in tumor size compared to control groups treated with saline.

特性

IUPAC Name |

oxolan-3-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-9-11-6-7-15-8-11/h2-5,11H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBVZUYOFJWGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15833-63-3 | |

| Record name | 3-Furanmethanol, tetrahydro-, 3-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15833-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q1: What is the significance of Toluene-4-sulfonic acid tetrahydro-furan-3-ylmethyl ester in pharmaceutical chemistry?

A1: this compound, also known as {(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate, is a crucial intermediate in the synthesis of Posaconazole [, ]. Posaconazole is a triazole antifungal medication used to treat serious fungal infections, particularly in individuals with weakened immune systems []. This highlights the compound's importance in medicinal chemistry and drug development.

Q2: Are there any known genotoxic concerns associated with this compound?

A2: Research indicates that this compound is classified as a genotoxic impurity in Posaconazole []. Genotoxic impurities are substances that can potentially damage DNA, leading to mutations and potentially increasing the risk of cancer. This classification underscores the need for rigorous quality control during Posaconazole manufacturing to ensure these impurities are kept below acceptable limits.

Q3: How is the presence of this compound controlled during Posaconazole production?

A3: A highly sensitive and specific method employing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has been developed and validated to detect this compound in Posaconazole []. This method allows for the accurate quantification of this genotoxic impurity, ensuring its levels remain within the stringent limits set by regulatory agencies like the FDA.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。